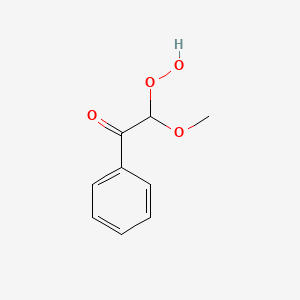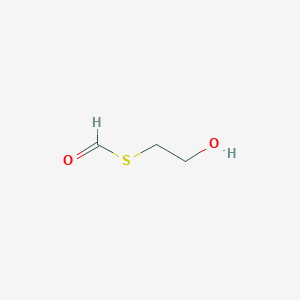![molecular formula C11H8N2O2S2 B14368770 2-[(4-Nitrophenyl)disulfanyl]pyridine CAS No. 91933-69-6](/img/structure/B14368770.png)
2-[(4-Nitrophenyl)disulfanyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Nitrophenyl)disulfanyl]pyridine is an organic compound characterized by the presence of a pyridine ring bonded to a disulfide linkage, which is further connected to a nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Nitrophenyl)disulfanyl]pyridine typically involves the formation of the disulfide bond between a pyridine derivative and a nitrophenyl derivative. One common method involves the reaction of 2-mercaptopyridine with 4-nitrobenzenesulfenyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4-Nitrophenyl)disulfanyl]pyridine can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas or chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted nitrophenyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(4-Nitrophenyl)disulfanyl]pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s disulfide linkage is of interest in the study of redox biology and the development of redox-active drugs.
Industry: Used in the development of specialty chemicals and materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 2-[(4-Nitrophenyl)disulfanyl]pyridine exerts its effects is largely dependent on its ability to undergo redox reactions. The disulfide bond can be cleaved and reformed, making it a useful tool in studying redox processes. The nitrophenyl group can also participate in electron transfer reactions, further contributing to its redox activity. These properties make it a valuable compound in the study of redox biology and the development of redox-active drugs.
Comparación Con Compuestos Similares
Similar Compounds
2-[(4-Nitrophenyl)thio]pyridine: Similar structure but with a thioether linkage instead of a disulfide bond.
2-[(4-Aminophenyl)disulfanyl]pyridine: Similar structure but with an amino group instead of a nitro group.
2-[(4-Nitrophenyl)disulfanyl]benzene: Similar structure but with a benzene ring instead of a pyridine ring.
Uniqueness
2-[(4-Nitrophenyl)disulfanyl]pyridine is unique due to the combination of the pyridine ring and the nitrophenyl-disulfide linkage. This combination imparts specific electronic and redox properties that are not present in similar compounds. The presence of the nitro group also allows for further functionalization, making it a versatile building block in synthetic chemistry.
Propiedades
Número CAS |
91933-69-6 |
|---|---|
Fórmula molecular |
C11H8N2O2S2 |
Peso molecular |
264.3 g/mol |
Nombre IUPAC |
2-[(4-nitrophenyl)disulfanyl]pyridine |
InChI |
InChI=1S/C11H8N2O2S2/c14-13(15)9-4-6-10(7-5-9)16-17-11-3-1-2-8-12-11/h1-8H |
Clave InChI |
APSZXPLSHXTBAB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)SSC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


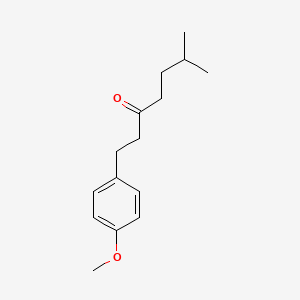
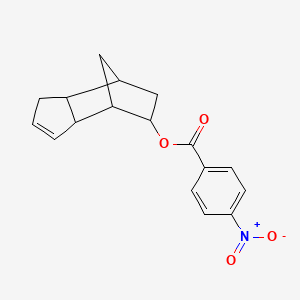
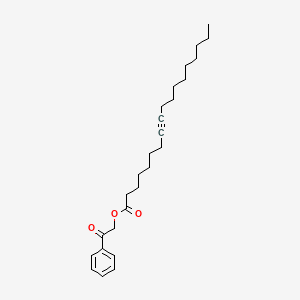
![2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14368712.png)
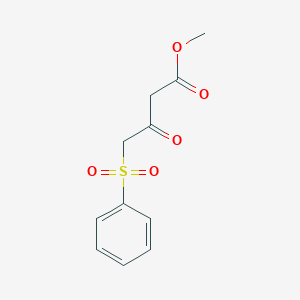
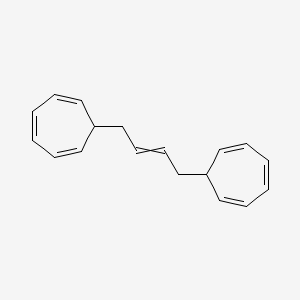

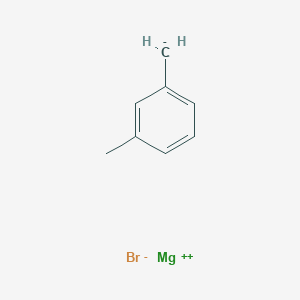
![2(5H)-Furanone, 5-[(4-chlorophenyl)imino]-3-methyl-](/img/structure/B14368730.png)
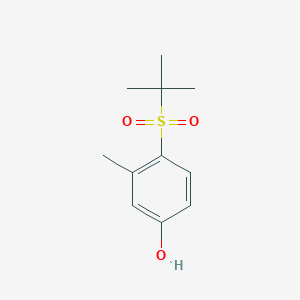
![1-(Phenylsulfanyl)-6-oxabicyclo[3.2.1]oct-3-en-7-one](/img/structure/B14368732.png)

